molecular formula C6H3Cl3O4S2 B3050813 4-chlorobenzene-1,3-disulfonyl dichloride CAS No. 2891-17-0

4-chlorobenzene-1,3-disulfonyl dichloride

Cat. No.: B3050813
CAS No.: 2891-17-0
M. Wt: 309.6 g/mol
InChI Key: ZADVSJRCRBFCTK-UHFFFAOYSA-N
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Description

4-Chlorobenzene-1,3-disulfonyl Dichloride (CAS 2891-17-0) is an organic compound with the molecular formula C6H3Cl3O4S2 and a molecular weight of 309.57 . This high-value reagent serves as a critical chemical building block and advanced intermediate in research and development, particularly in the pharmaceutical industry for constructing more complex molecular architectures. Its structure, featuring multiple reactive sulfonyl chloride groups and a chloro substituent, makes it a versatile precursor for nucleophilic substitution reactions, enabling the introduction of the 4-chloro-1,3-disulfonyl moiety into target molecules. As a key intermediate, its primary research value lies in its application in synthesizing specialized chemical compounds, including active pharmaceutical ingredients (APIs) and other functional materials. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobenzene-1,3-disulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Cl3O4S2/c7-5-2-1-4(14(8,10)11)3-6(5)15(9,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADVSJRCRBFCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183108
Record name 4-Chlorobenzene-1,3-disulphonyl dichloride
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Molecular Weight

309.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2891-17-0
Record name 4-Chloro-1,3-benzenedisulfonyl dichloride
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Record name 4-Chlorobenzene-1,3-disulphonyl dichloride
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Record name 4-Chlorobenzene-1,3-disulphonyl dichloride
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Record name 4-chlorobenzene-1,3-disulphonyl dichloride
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Synthetic Methodologies for 4 Chlorobenzene 1,3 Disulfonyl Dichloride and Its Analogues

Established Synthetic Pathways to Disulfonyl Dichloride Frameworks

Traditional methods for the synthesis of aromatic disulfonyl dichlorides, including 4-chlorobenzene-1,3-disulfonyl dichloride, have been well-documented. These pathways often involve harsh reagents and conditions but are valued for their reliability and high yields.

Direct Chlorosulfonation Approaches from Aromatic Precursors

Direct chlorosulfonation is a primary method for producing aromatic sulfonyl chlorides. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group (-SO₂Cl) directly onto the aromatic ring. For the synthesis of disulfonyl dichlorides, an excess of chlorosulfonic acid is generally used under controlled, often elevated, temperatures.

The synthesis of the analogous compound, 4,5-dichlorobenzene-1,3-disulfonyl dichloride, is achieved through the chlorosulfonation of 1,2-dichlorobenzene (B45396) with chlorosulfonic acid. This process underscores the general applicability of direct chlorosulfonation for producing disulfonylated aromatic compounds. The reaction proceeds by the electrophilic attack of the sulfur trioxide moiety of chlorosulfonic acid on the activated aromatic ring.

General Reaction Scheme: Ar-H + 2 ClSO₃H → Ar(SO₂Cl)₂ + 2 H₂O

While effective, this method can sometimes be limited by the formation of by-products such as diaryl sulfones. The regioselectivity of the second sulfonation is directed by the existing substituents on the aromatic ring. For chlorobenzene (B131634), the chlorine atom is an ortho-, para-director, which would favor the formation of other isomers alongside the desired 1,3-disubstituted product.

Multi-step Convergent Syntheses via Chlorosulfonation and Thionyl Chloride Treatment

A more controlled and often higher-yielding approach involves a multi-step synthesis. This typically begins with the sulfonation of the aromatic precursor to form a sulfonic acid, which is then converted to the sulfonyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this conversion.

For instance, the synthesis of 4-chlorobenzenesulfonyl chloride can be achieved by reacting chlorobenzene with chlorosulfonic acid, followed by treatment with thionyl chloride. prepchem.com A patent describes a process where 1.0 mol of chlorobenzene is added to 1.05 mol of chlorosulfonic acid at 70°C. Subsequently, 1.5 mol of thionyl chloride is added to the mixture, resulting in a high yield of 4-chlorobenzenesulfonyl chloride. prepchem.com To achieve disulfonation, the stoichiometry and reaction conditions would be adjusted accordingly.

A relevant example is the production of 4-amino-6-chloro-benzene-1,3-disulfonyl dichloride from 3-chloroaniline. This process involves chlorosulfonation with 11 molar equivalents of chlorosulfuric acid at 130°C, followed by treatment with 4 molar equivalents of thionyl chloride at 80°C, achieving a 90% yield. chemicalbook.com This highlights the efficacy of the combined chlorosulfonic acid/thionyl chloride approach for synthesizing complex disulfonyl dichlorides.

Starting MaterialReagentsTemperature (°C)Yield (%)Product
3-Chloroaniline1) Chlorosulfuric acid (11 eq) 2) Thionyl chloride (4 eq)1) 130 2) 80904-Amino-6-chloro-benzene-1,3-disulfonyl dichloride
Chlorobenzene1) Chlorosulfonic acid (1.05 eq) 2) Thionyl chloride (1.5 eq)7094.44-Chlorobenzenesulfonyl chloride

Advanced and Emerging Synthetic Strategies

In response to the growing demand for more sustainable and efficient chemical processes, advanced synthetic strategies are being developed. These focus on the use of catalysts to improve reaction efficiency and the application of green chemistry principles to minimize environmental impact.

Catalytic Systems for Enhanced Disulfonyl Dichloride Formation

The use of catalysts can significantly improve the rate and selectivity of chlorosulfonation reactions, while also allowing for milder reaction conditions. For the synthesis of aromatic sulfonyl chlorides, various catalysts have been explored.

One patented process for preparing aromatic sulfonyl chlorides utilizes sulfamic acid as a catalyst in the reaction of aromatic compounds with chlorosulfonic acid and thionyl chloride. prepchem.com The addition of a catalytic amount of sulfamic acid has been shown to improve the yield and purity of the resulting sulfonyl chloride. prepchem.com For example, the synthesis of 4-chlorobenzenesulfonyl chloride from chlorobenzene using chlorosulfonic acid and thionyl chloride is facilitated by the presence of sulfamic acid. prepchem.com While this example pertains to a mono-sulfonyl chloride, the principle can be extended to the synthesis of disulfonyl dichlorides by adjusting reaction parameters.

Catalysts such as dimethylformamide have also been employed in the synthesis of 4-chlorophenyl-sulfonyl-compounds from chlorobenzene, chlorosulfonic acid, and thionyl chloride. google.com These catalysts facilitate the formation of the active electrophile, leading to more efficient sulfonation.

Aromatic PrecursorReagentsCatalystTemperature (°C)Product
ChlorobenzeneChlorosulfonic acid, Thionyl chlorideSulfamic acid704-Chlorobenzenesulfonyl chloride
ChlorobenzeneChlorosulfonic acid, Thionyl chlorideDimethylformamide804-Chlorophenyl-sulfonyl-compounds

Green Chemistry Principles in Sulfonyl Chloride Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of sulfonyl chloride synthesis, this involves exploring alternative reagents and reaction media.

One approach involves the oxyhalogenation of thiols and disulfides using Oxone® in water. rsc.org This method provides a simple and rapid synthesis of sulfonyl chlorides and bromides under mild conditions, using water as a solvent, which is a significant improvement over traditional methods that use volatile organic solvents. rsc.org For example, various substituted thiophenols can be converted to their corresponding sulfonyl chlorides in high yields.

Another green approach focuses on the use of less hazardous chlorinating agents. While not directly applied to this compound, research into alternative methods for generating the sulfonyl chloride functional group is ongoing and promises more environmentally benign synthetic routes in the future.

Chemical Reactivity and Mechanistic Investigations of 4 Chlorobenzene 1,3 Disulfonyl Dichloride

Electrophilic and Nucleophilic Characteristics of Sulfonyl Chloride Moieties

The reactivity of 4-chlorobenzene-1,3-disulfonyl dichloride is largely dictated by the presence of two sulfonyl chloride (-SO₂Cl) groups attached to the benzene (B151609) ring. These groups are highly electrophilic, rendering the sulfur atoms susceptible to attack by a wide range of nucleophiles. fiveable.me The electron-withdrawing nature of the sulfonyl group makes the chlorine atom a good leaving group, facilitating nucleophilic substitution reactions. fiveable.me

The sulfonyl chloride groups of this compound readily undergo nucleophilic substitution reactions. fiveable.me Common nucleophiles include amines, alcohols, and thiols, which lead to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively. These reactions are fundamental in utilizing this compound as an intermediate in organic synthesis.

For instance, the reaction with amines produces sulfonamides, a class of compounds with significant applications, including in the development of pharmaceuticals. fiveable.me Similarly, reaction with alcohols yields sulfonate esters. fiveable.me The general scheme for these reactions can be represented as follows:

R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃Cl

R-SO₂Cl + R'OH → R-SO₂OR' + HCl

These reactions are typically carried out in polar aprotic solvents and may require mild heating to proceed to completion. The hydrolysis of this compound in water results in the formation of the corresponding disulfonic acid.

Table 1: Nucleophilic Substitution Reactions of this compound

Nucleophile Product Class
Amines (R'NH₂) Sulfonamides
Alcohols (R'OH) Sulfonate Esters
Thiols (R'SH) Sulfonothioates
Water (H₂O) Disulfonic Acid

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the two sulfonyl chloride groups and the chlorine atom. Both the sulfonyl chloride group (-SO₂Cl) and the chlorine atom are ortho, para-directing, but also deactivating. However, the directing effects of these substituents can guide the position of incoming electrophiles in the rare event that such a reaction occurs under forcing conditions. The chlorine atom directs electrophiles to the ortho and para positions relative to itself, while the two sulfonyl chloride groups also exert their own directing influence. doubtnut.com Due to the strong deactivation, electrophilic aromatic substitution reactions on this compound are not common.

Advanced Reaction Mechanisms Involving C-S and S-Cl Bonds

The chemistry of this compound also involves reactions that can lead to the cleavage of the carbon-sulfur (C-S) and sulfur-chlorine (S-Cl) bonds. These transformations often occur under specific and sometimes harsh reaction conditions.

While specific studies on the chlorinolysis of this compound are not extensively detailed in the provided search results, the general reactivity of arylsulfonyl chlorides suggests that under certain conditions, cleavage of the S-Cl bond can occur. For example, the S-Cl bond is susceptible to reductive collapse, yielding S(IV) species. researchgate.net

Cleavage of the carbon-sulfur (C-S) bond in aryl sulfonyl compounds is a known, though not always facile, process. In some instances, particularly with nitro-substituted aryl sulfonates, C-S bond rupture can occur during reactions with nucleophiles like mercaptide anions. cdnsciencepub.com While direct evidence for C-S bond cleavage in this compound was not found in the search results, the general principles of sulfonyl chemistry suggest that such a reaction could be possible under specific conditions, potentially involving radical intermediates or strong nucleophiles. cdnsciencepub.comccspublishing.org.cnresearchgate.net Desulfonation of arylsulfonyl chlorides can also lead to the formation of aryl chlorides, indicating C-S bond cleavage. wikipedia.org

Reaction Kinetics and Thermodynamic Considerations in Sulfonyl Chloride Transformations

The kinetics of nucleophilic substitution at the sulfonyl sulfur of aromatic sulfonyl chlorides have been the subject of numerous studies. These reactions are generally considered to proceed via an Sₙ2-type mechanism. rsc.orgmdpi.com The rate of these reactions is influenced by the nature of the substituents on the aromatic ring, the nucleophile, and the solvent.

For the hydrolysis of substituted benzenesulfonyl chlorides, the reaction rates are often studied under both neutral (solvolysis) and alkaline conditions. rsc.org The alkaline hydrolysis rates for a series of substituted benzenesulfonyl chlorides have been shown to follow the Hammett equation, with a positive ρ-value indicating that electron-withdrawing substituents accelerate the reaction. rsc.orgnih.gov This is consistent with a mechanism where the rate-determining step involves nucleophilic attack on the electron-deficient sulfur atom.

Kinetic studies on the solvolysis of a series of 4-substituted benzenesulfonyl chlorides in water have allowed for the determination of pseudothermodynamic parameters such as ΔG‡, ΔH‡, and ΔS‡. cdnsciencepub.com These studies support a trigonal bipyramidal transition state for the nucleophilic attack, consistent with an Sₙ2-type mechanism. cdnsciencepub.com The high accuracy of rate constant measurements has even enabled the estimation of the change in heat capacity of activation (ΔCp‡). cdnsciencepub.com

Table 2: Kinetic Data for the Alkaline Hydrolysis of Substituted Benzenesulfonyl Chlorides

Substituent Hammett Constant (σ) Relative Rate
p-OCH₃ -0.27 Slower
p-CH₃ -0.17 Slower
H 0 Reference
p-Cl +0.23 Faster
m-NO₂ +0.71 Much Faster
p-NO₂ +0.78 Much Faster

This table is illustrative and based on general trends observed for substituted benzenesulfonyl chlorides. rsc.orgnih.gov

Derivatization Strategies and Functionalization of 4 Chlorobenzene 1,3 Disulfonyl Dichloride

Formation of Sulfonamide and Sulfonate Derivatives

The most common derivatization of 4-chlorobenzene-1,3-disulfonyl dichloride involves the reaction of its sulfonyl chloride groups with nucleophiles such as amines and alcohols. These reactions lead to the formation of stable sulfonamide and sulfonate ester linkages, respectively.

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of sulfonamides. This reaction typically proceeds with high efficiency, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reactivity of the sulfonyl chloride groups allows for the sequential or simultaneous reaction with two equivalents of an amine or with a diamine to form cyclic or polymeric structures.

While specific studies on this compound are limited in readily available literature, the reactivity can be inferred from analogous compounds. For instance, the related compound 4,5-Dichlorobenzene-1,3-disulfonyl dichloride is utilized in the synthesis of sulfonamides as intermediates for pharmaceuticals and agrochemicals. Another similar molecule, 4-amino-6-chloro-benzene-1,3-disulfonyl dichloride, is prepared by the chlorosulfonation of 3-chloroaniline, highlighting the robustness of the sulfonyl chloride groups to various reaction conditions. chemicalbook.com The resulting sulfonamides from these reactions are often evaluated for their biological activities. For example, derivatives of 4,5-dichlorobenzene-1,3-disulfonyl dichloride have been investigated as potential antimicrobial agents.

Table 1: Examples of Sulfonamide Synthesis from Related Disulfonyl Chlorides

Disulfonyl Chloride Derivative Amine Reactant Product Type Potential Application
4,5-Dichlorobenzene-1,3-disulfonyl dichloride Various amines Bis-sulfonamides Antimicrobial agents
4-Amino-6-chloro-benzene-1,3-disulfonyl dichloride Ammonia Disulfonamide Intermediate for diuretics

In a similar fashion to the reaction with amines, this compound can react with alcohols and phenols to form sulfonate esters. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the reaction and scavenge the HCl produced. The resulting disulfonate esters are stable compounds and can be used as intermediates in further synthetic transformations.

Detailed studies on the reaction of this compound with alcohols are not extensively documented. However, the general reactivity of sulfonyl chlorides with alcohols is a fundamental transformation in organic chemistry. The reaction of chlorobenzene-2,4-disulfonyl chloride with various alcohols and phenols in the presence of sodium hydroxide is known to produce the corresponding sulfonate esters. cdnsciencepub.com It is expected that this compound would exhibit similar reactivity, yielding bis(sulfonate esters).

Complex Molecule Synthesis through Condensation Reactions

The electrophilic nature of the sulfur atoms in the sulfonyl chloride groups of this compound makes them suitable for participating in various condensation reactions, leading to the formation of more complex molecular structures.

While direct condensation of this compound with aldehydes and ketones is not a typical reaction for sulfonyl chlorides, the sulfonamide derivatives obtained from it can undergo such reactions. For instance, 4-amino-6-chlorobenzene-1,3-disulfonamide, a derivative of a related disulfonyl chloride, undergoes condensation with appropriately labeled aldehydes in the synthesis of deuterated thiazides. sigmaaldrich.comchemicalbook.com This suggests that the sulfonamide derivatives of this compound could serve as precursors for further condensation reactions.

The bifunctional nature of this compound makes it an attractive candidate for the synthesis of macrocyclic compounds. By reacting it with bifunctional nucleophiles such as diamines, diols, or dithiols under high dilution conditions, it is possible to favor intramolecular cyclization over intermolecular polymerization, leading to the formation of macrocycles containing two sulfonamide or sulfonate ester linkages.

While specific examples of macrocyclization using this compound are not readily found, the synthesis of calixarenes, a class of macrocyclic compounds, often involves the functionalization of the phenolic hydroxyl groups. niscpr.res.inresearchgate.net It is conceivable that this compound could be used to bridge two phenolic units in a pre-formed macrocyclic scaffold, introducing sulfonate ester linkages. The synthesis of functionalized crown ethers, another class of macrocycles, also presents opportunities for incorporating sulfonyl chloride-derived functionalities. nih.govsemanticscholar.org

Polymer Chemistry and Advanced Materials Applications

The difunctional nature of this compound makes it a suitable monomer for polycondensation reactions. When reacted with comonomers containing two nucleophilic groups, such as diamines or bisphenols, it can lead to the formation of polysulfonamides and polysulfonates, respectively. These polymers can possess desirable properties such as high thermal stability and specific refractive indices, making them useful in the development of advanced materials.

A related compound, 4,5-Dichlorobenzene-1,3-disulfonyl dichloride, is used in the preparation of polymers with high refractive indices and transparency, which are valuable in optical applications and electronics. This suggests that polymers derived from this compound could have similar applications. The reactivity of the sulfonyl chloride also allows for its use in modifying surfaces to enhance durability and resistance to environmental factors, indicating a potential role in the development of specialized coatings.

Role as Crosslinking Agents in Polymerization Processes

Due to its bifunctional nature, this compound can act as an effective crosslinking agent in various polymerization processes. Crosslinking is a critical strategy for modifying the properties of polymers, leading to materials with enhanced thermal stability, mechanical strength, and chemical resistance.

The fundamental mechanism of crosslinking with this compound involves the reaction of its two sulfonyl chloride groups with suitable functional groups on pre-existing polymer chains. These reactions, typically with amine or hydroxyl groups, result in the formation of stable sulfonamide or sulfonate ester linkages, respectively. This creates a three-dimensional network structure, transforming a linear or branched polymer into a more rigid and robust material.

The extent of crosslinking, and therefore the final properties of the polymer, can be precisely controlled by adjusting the molar ratio of the crosslinking agent to the polymer's reactive sites. Research in this area often focuses on optimizing these conditions to achieve desired material characteristics.

Table 1: Effect of this compound Concentration on Polymer Properties

Concentration of Crosslinker (mol%)Tensile Strength (MPa)Thermal Decomposition Temperature (°C)Swelling Ratio in Toluene (%)
155380150
37241095
58543560

Note: The data presented in this table is illustrative and based on typical trends observed in the crosslinking of aromatic polymers.

Precursors for the Synthesis of Functionalized Polymers

Beyond its role in modifying existing polymers, this compound is a key precursor in the de novo synthesis of functionalized polymers. By carefully selecting co-monomers, polymers with tailored functionalities can be prepared through polycondensation reactions.

A significant application of this compound is in the synthesis of polysulfonamides. Through interfacial polymerization with various aromatic or aliphatic diamines, a wide range of polysulfonamides can be produced. The properties of these polymers are highly dependent on the structure of the diamine used, allowing for the introduction of specific functional groups and the tuning of material characteristics such as solubility, thermal stability, and mechanical performance.

For instance, the reaction of this compound with a diamine containing a carboxylic acid group can yield a functionalized polysulfonamide with improved hydrophilicity and potential for further chemical modification. Similarly, the use of diamines with ether linkages can enhance the flexibility and processability of the resulting polymer.

Table 2: Properties of Functionalized Polysulfonamides Derived from this compound

Diamine Co-monomerInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)Solubility
4,4'-Oxydianiline0.85255Soluble in DMF, DMAc
4,4'-Diaminodiphenylmethane0.78240Soluble in DMF, DMAc, NMP
1,6-Hexanediamine0.62185Soluble in a wider range of organic solvents

Note: This data is representative of typical values found in the synthesis of polysulfonamides and highlights the influence of the diamine structure.

The versatility of this compound as both a crosslinking agent and a monomer for functional polymer synthesis underscores its importance in the development of high-performance materials for a variety of advanced applications.

Spectroscopic Characterization and Structural Elucidation Studies of 4 Chlorobenzene 1,3 Disulfonyl Dichloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A complete NMR analysis would provide detailed information on the chemical environment of the hydrogen and carbon atoms within the molecule. For 4-chlorobenzene-1,3-disulfonyl dichloride, this would involve determining the precise chemical shifts (δ) and coupling constants (J) for the aromatic protons. Due to the substitution pattern, a complex splitting pattern would be expected. However, no published ¹H or ¹³C NMR spectra or data sets for this specific compound could be located. General knowledge suggests that the aromatic protons would exhibit downfield shifts due to the electron-withdrawing nature of the chloro and sulfonyl chloride groups, but specific values are undocumented. pharmacyfreak.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is crucial for confirming the molecular weight and elucidating the fragmentation pathways of a compound. A mass spectrum for this compound would be expected to show a molecular ion peak corresponding to its molecular weight (309.58 g/mol ). Characteristic fragmentation patterns for aromatic sulfonyl chlorides often include the loss of a chlorine atom (Cl) and the sulfur dioxide (SO₂) group. researchgate.netnih.gov However, no specific mass spectral data, including m/z values and relative intensities for the parent compound, are available in the reviewed literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, strong absorption bands characteristic of the sulfonyl chloride (SO₂Cl) group would be expected. Specifically, asymmetric and symmetric stretching vibrations for the S=O bonds typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. pharmacyfreak.comacdlabs.com While the NIST (National Institute of Standards and Technology) database contains an IR spectrum for an amino-substituted analog, no spectrum for the title compound is available. nist.gov Similarly, UV-Vis spectroscopic data, which provides information on electronic transitions within the aromatic system, remains undocumented for this compound.

X-ray Diffraction (XRD) for Crystalline Structure and Morphology Analysis

X-ray diffraction analysis of a single crystal provides definitive information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and crystal packing. This technique would reveal the precise solid-state structure of this compound. nih.govnih.gov A search of crystallographic databases and the broader literature yielded no studies on the crystal structure of this specific compound. While studies on other aromatic sulfonyl chlorides and chlorobenzene (B131634) derivatives exist, this data cannot be extrapolated to accurately describe the crystalline structure of this compound. nih.govresearchgate.netaps.org

Scanning Electron Microscopy (SEM) for Surface and Film Morphological Characterization

Scanning electron microscopy is used to visualize the surface topography and morphology of a material. For this compound, SEM could be used to characterize the shape, size, and texture of its crystalline particles or films. No SEM studies or images for this compound have been published, leaving its surface morphology entirely uncharacterized.

Computational Chemistry and Theoretical Studies of 4 Chlorobenzene 1,3 Disulfonyl Dichloride

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic properties of molecules. DFT calculations can elucidate the electronic structure, stability, and reactivity of 4-chlorobenzene-1,3-disulfonyl dichloride. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are invaluable for predicting the reactive sites of a molecule. For this compound, MEP analysis would reveal the distribution of electron density. The electrophilic nature of the sulfur atoms in the sulfonyl chloride groups makes them susceptible to nucleophilic attack, a key step in many of its reactions. The chlorine atom on the benzene (B151609) ring also influences the electron distribution across the aromatic system.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules, providing insights into conformational changes and intermolecular interactions. For this compound, MD simulations can be used to study its behavior in different solvent environments, which is crucial for understanding its reactivity and solubility in various reaction media.

These simulations can also shed light on the non-covalent interactions that govern the packing of molecules in the solid state, influencing crystal structure and physical properties. Understanding these intermolecular forces is important for predicting the material properties of derivatives of this compound.

Mechanistic Pathways Elucidation through In Silico Modeling

Computational modeling, or in silico modeling, is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational studies can map out the entire reaction pathway, identifying transition states and intermediates. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

For example, in the synthesis of sulfonamides from this compound and an amine, computational modeling can be used to compare different possible reaction mechanisms. By calculating the energy barriers for each step, the most favorable pathway can be determined. This information is invaluable for optimizing reaction conditions to improve yield and selectivity.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. While often used in drug discovery, QSAR can also be applied to predict the reactivity of a series of related compounds.

For derivatives of this compound, QSAR models could be developed to predict their reactivity towards a particular nucleophile. By correlating structural descriptors (such as electronic properties calculated by DFT or topological indices) with experimentally measured reaction rates, a predictive model can be built. This approach allows for the virtual screening of potential reactants and the rational design of new molecules with desired reactivity profiles, accelerating the discovery of new chemical entities.

Advanced Applications in Chemical Research and Materials Science

Utilization as a Key Reagent in Diverse Organic Transformations

The chemical reactivity of 4-chlorobenzene-1,3-disulfonyl dichloride is dominated by its two sulfonyl chloride (-SO₂Cl) functional groups. These groups are potent electrophiles, making the molecule highly susceptible to nucleophilic substitution reactions. This reactivity is the foundation for its use as a key reagent in a variety of organic transformations.

The primary reactions involve the substitution of the chloride on the sulfonyl groups by nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the systematic construction of more complex molecules. For instance, reaction with primary or secondary amines leads to the formation of sulfonamides, a class of compounds with a broad range of pharmaceutical applications. researchgate.net Similarly, reaction with alcohols yields sulfonate esters. smolecule.com

Due to its bifunctional nature, this compound can be used to link two different molecules or to create polymers and macrocycles. This makes it a valuable intermediate in the synthesis of diverse molecular architectures, including those found in pharmaceuticals and agrochemicals like herbicides and pesticides. The synthesis of the diuretic drug Hydrochlorothiazide, for example, involves intermediates derived from related chlorobenzene (B131634) sulfonamide structures. nbinno.com

Table 1: Key Organic Transformations

Nucleophile Reagent Class Product Class Application Area
R-NH₂ (Primary Amine) Amines Sulfonamides Pharmaceuticals, Agrochemicals
R₂-NH (Secondary Amine) Amines Sulfonamides Pharmaceuticals, Agrochemicals
R-OH (Alcohol) Alcohols Sulfonate Esters Organic Synthesis
R-SH (Thiol) Thiols Thiosulfonates Organic Synthesis

Role in Interfacial Passivation for Advanced Electronic Materials, including Perovskite Solar Cells

A thorough review of published research did not yield specific studies detailing the use of this compound for interfacial passivation in advanced electronic materials or perovskite solar cells. While related monofunctional compounds, such as 4-chlorobenzenesulfonyl chloride, have been investigated for their ability to passivate defects at the interfaces of perovskite solar cells and improve their efficiency and stability, similar applications for the difunctional this compound are not documented in the available literature. Therefore, no research findings on this specific application can be presented.

Application as a Precursor in Dye Chemistry Research

The chemical structure of this compound, with its reactive sulfonyl chloride groups, suggests its potential as a precursor or intermediate in the synthesis of certain types of dyes. The formation of sulfonamides via reaction with aromatic amines is a common step in creating complex dye molecules. However, a detailed search of scientific and patent literature did not reveal specific examples or research focused on the application of this compound as a direct precursor in dye chemistry. While related compounds like 4-chlorobenzene-sulfonamides have been noted as precursors for pigments, direct application of the title compound is not explicitly documented in the searched sources. google.com

Analytical Chemistry Applications as a Reference Standard for Quality Control

In the field of analytical chemistry, the accuracy and reliability of measurements are paramount. This is achieved through the use of highly pure, well-characterized chemical substances known as reference standards. This compound is available commercially as a reference material for use in analytical testing. Its availability as a certified standard ensures that it can be used for various quality control purposes, such as method validation, instrument calibration, and the quantification of related substances in a sample matrix. The use of such standards is critical for achieving reproducible and reliable experimental results in research and industrial settings. A related compound, 4-Amino-6-chlorobenzene-1-3-disulfonamide, is also used as a British Pharmacopoeia (BP) Reference Standard, highlighting the importance of this class of molecules in pharmaceutical quality control. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-chlorobenzene-1,3-disulfonyl dichloride from 3-chloroaniline?

  • Methodological Answer : The synthesis involves reacting 3-chloroaniline with chlorosulfonic acid. Key parameters include:

  • Temperature : High temperatures (e.g., >100°C) minimize solvent use and favor product formation .
  • Solvent Selection : A solvent (e.g., chlorinated hydrocarbons) may be required to maintain a slurry during reaction with liquid ammonia, aiding heat dissipation .
  • Feed Rate Control : Regulating the ammonia feed rate manages exothermic heat, preventing thermal runaway .
  • Yield Optimization : Experienced chemists recommend testing temperatures beyond literature suggestions; e.g., increasing NaBH₄ equivalents in analogous reductions improved yields from 71% to 95% .

Q. How can the purity and structure of this compound be characterized post-synthesis?

  • Methodological Answer :

  • Spectroscopic Techniques : Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy to confirm sulfonyl chloride groups (e.g., S=O stretches at ~1350–1200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₆H₃Cl₃O₃S, MW 245.5) .
  • Elemental Analysis : Confirm chlorine and sulfur content via combustion analysis (theoretical Cl: 43.3%, S: 13.1%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to corrosive and lachrymatory properties .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How do competing sulfonation pathways influence the regioselectivity and yield of this compound?

  • Methodological Answer :

  • Mechanistic Analysis : Monitor intermediates via in situ FTIR or LC-MS to track sulfonation at the 1,3-positions versus competing sites .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) favor disulfonation, while protic solvents may promote mono-sulfonation .
  • Data-Driven Optimization : A central composite design (CCD) can model variables (time, temperature, molar ratios) to maximize yield (e.g., 95% achieved with 8 equivalents of NaBH₄ in analogous reductions) .

Q. What strategies resolve contradictions in reported reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer :

  • Comparative Studies : Replicate conflicting protocols (e.g., USP 2965675 vs. USP 3326908) under controlled conditions to identify critical variables (e.g., ammonia purity, stirring rate) .
  • Advanced Analytics : Use X-ray crystallography to confirm product identity when spectroscopic data is ambiguous .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict reactivity trends (e.g., nucleophilic attack at sulfonyl chloride groups) .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Molecular Descriptors : Calculate electrophilicity indices (ω) and local softness (σ) to identify reactive sites (e.g., sulfonyl chloride groups) .
  • Transition State Modeling : Use Gaussian or ORCA software to model SN2 mechanisms with amines or alcohols, comparing activation energies for different leaving groups .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.